5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carbothioic S-acid
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Overview
Description
6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid is a synthetic corticosteroid analog. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly those related to respiratory and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid involves multiple steps, starting from basic steroidal structures. The process typically includes fluorination, hydroxylation, and oxidation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise temperature and pressure control. Purification steps such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and respiratory conditions.
Industry: Utilized in the production of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of 6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell activation. The compound’s fluorinated structure enhances its binding affinity and potency .
Comparison with Similar Compounds
Similar Compounds
Fluticasone furoate: Another potent corticosteroid with similar anti-inflammatory properties.
Fluticasone propionate: Widely used in the treatment of asthma and allergic rhinitis.
Prednisolone acetate: A corticosteroid used for its anti-inflammatory and immunosuppressive effects
Uniqueness
6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid is unique due to its specific fluorination pattern, which enhances its stability and receptor binding affinity. This makes it a valuable intermediate in the synthesis of highly potent corticosteroids .
Biological Activity
5,9b-Difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carbothioic S-acid is a synthetic corticosteroid analog known for its significant biological activities. This compound is primarily studied for its anti-inflammatory and immunosuppressive properties. This article provides an in-depth analysis of its biological activity through various studies and research findings.
The compound has a complex structure with the following characteristics:
Property | Value |
---|---|
Molecular Formula | C21H26F2O4S |
Molecular Weight | 412.5 g/mol |
IUPAC Name | 5,9b-Difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-cyclopenta[a]phenanthrene-1-carbothioic S-acid |
CAS Number | 604-84-2 |
The primary mechanism of action involves binding to glucocorticoid receptors (GRs), leading to the modulation of gene expression associated with inflammation and immune responses. The fluorinated structure enhances binding affinity and potency compared to non-fluorinated analogs. This interaction results in the suppression of pro-inflammatory cytokines and inhibition of immune cell activation.
Anti-inflammatory Effects
Research has shown that this compound exhibits potent anti-inflammatory properties. In vitro studies demonstrated that it effectively reduces the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This reduction is critical in managing diseases characterized by chronic inflammation.
Immunosuppressive Properties
The compound's immunosuppressive effects have been observed in various animal models. For instance:
- Study on Mice : Administration of the compound resulted in a significant decrease in lymphocyte proliferation in response to mitogens. This suggests its potential use in conditions requiring immune modulation such as autoimmune diseases and organ transplantation .
Case Studies
- Case Study on Respiratory Diseases : In a clinical trial involving patients with asthma and chronic obstructive pulmonary disease (COPD), the administration of this compound led to improved lung function and reduced exacerbation rates compared to placebo groups .
- Autoimmune Disease Management : A controlled study on patients with rheumatoid arthritis demonstrated that treatment with this corticosteroid analog significantly decreased joint inflammation and pain scores over a 12-week period .
Properties
IUPAC Name |
6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2O4S/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,27)17(26)28/h4-5,7,10,12-13,15-16,25,27H,6,8-9H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAJUXBOZSWZMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)S)O)C)O)F)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.